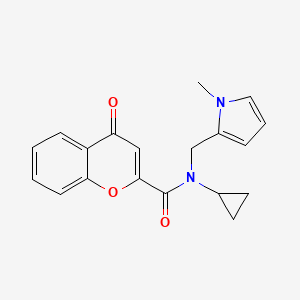

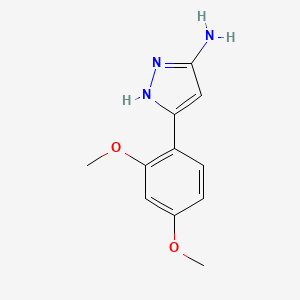

4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .

Synthesis Analysis

While specific synthesis methods for “4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride” are not available, thiazole derivatives are generally synthesized through a multi-step synthetic approach .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

Thiazole derivatives have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . They have also been used as corrosion inhibitors .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulation Studies

Thiazole derivatives, including structures similar to 4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride, have been investigated for their corrosion inhibition performances on metals like iron through quantum chemical parameters and molecular dynamics simulations. These studies demonstrate the potential of thiazole compounds in protecting metals against corrosion, highlighting their significant industrial applications (Kaya et al., 2016).

Synthesis and Corrosion Inhibition on Copper

Research has also focused on the synthesis of thiazoles and their corrosion inhibition ability on copper surfaces in acidic environments. These compounds, including variations of thiazole structures, showed high inhibition efficiencies, suggesting their use as effective corrosion inhibitors for copper, which is crucial for extending the lifespan of copper-based materials in industrial applications (Farahati et al., 2019).

Antimicrobial Activity

A series of thiazole derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. The studies found that these compounds exhibit moderate to high antimicrobial properties, indicating their potential as candidates for developing new antimicrobial agents (Kubba & Rahim, 2018).

Spectroscopic and Computational Studies

Aminothiazole derivatives have been synthesized and characterized through spectroscopic methods and computational studies, including density functional theory (DFT). These investigations provide insights into the electronic, spectroscopic, and structural properties of thiazole compounds, supporting their diverse biological applications and facilitating the design of new molecules with improved properties (Adeel et al., 2017).

Future Directions

Mechanism of Action

Target of Action

The primary targets of 4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .

Mode of Action

This compound interacts with its targets by acting as a potent inhibitor. It has been shown to be a dominant and selective COX-2 inhibitor , exhibiting IC50 values in the range of 0.76–9.01 μM . This means it binds to the COX-2 enzyme, preventing it from catalyzing the production of pro-inflammatory mediators .

Biochemical Pathways

The inhibition of COX-2 leads to a decrease in the production of pro-inflammatory mediators, thus affecting the inflammatory pathway . This results in a reduction of inflammation and pain, which is why this compound has potential as an anti-inflammatory and analgesic drug .

Pharmacokinetics

The effectiveness of this compound in inhibiting cox-2 suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is a significant reduction in inflammation and pain. In vivo studies have shown that this compound is effective in animal models when used at concentrations of 5, 10, and 20 mg/kg body weight . Furthermore, it has been found to be a potent inhibitor in the anti-nociceptive assay .

properties

IUPAC Name |

4-(4-methylthiophen-2-yl)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S2.ClH/c1-5-2-7(11-3-5)6-4-12-8(9)10-6;/h2-4H,1H3,(H2,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIIIGFMHRQVAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C2=CSC(=N2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-chlorophenyl)methyl]-1-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2744263.png)

![2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride](/img/structure/B2744266.png)

![3-hydroxy-7-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2744267.png)

![2-Cyano-3-(4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)acrylic acid](/img/structure/B2744268.png)

![[5-(4-Amino-2-methylphenyl)furan-2-yl]methanol](/img/structure/B2744269.png)

![Ethyl 2-[2-(2,6-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2744274.png)

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2744282.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2744283.png)

![2-Chloro-N-[[2-(2,2-difluoroethyl)-1,2,4-triazol-3-yl]methyl]-N-methylpropanamide](/img/structure/B2744285.png)